methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate
CAS No.: 1251544-97-4
Cat. No.: VC4135652
Molecular Formula: C18H18N4O5S
Molecular Weight: 402.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251544-97-4 |
|---|---|
| Molecular Formula | C18H18N4O5S |
| Molecular Weight | 402.43 |
| IUPAC Name | methyl 2-[[2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C18H18N4O5S/c1-10(2)22-16(24)15-13(9-28-20-15)21(18(22)26)8-14(23)19-12-7-5-4-6-11(12)17(25)27-3/h4-7,9-10H,8H2,1-3H3,(H,19,23) |
| Standard InChI Key | DCUZANPZRDHEPV-UHFFFAOYSA-N |
| SMILES | CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(=O)OC |
Introduction
Methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H- thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate is a complex organic compound featuring a thiazolopyrimidine core linked to a benzoate moiety. This compound is of interest due to its potential biological activities and structural uniqueness, which may contribute to various pharmacological applications.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, starting with the formation of the thiazolopyrimidine core. This can be achieved through condensation reactions involving appropriate precursors, followed by the introduction of the benzoate moiety via amide bond formation.
Potential Biological Activities
While specific biological data on this compound is limited, thiazolopyrimidine derivatives are known for their potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. The benzoate group may enhance solubility and bioavailability.
Research Findings and Future Directions
Given the lack of detailed research findings on this specific compound, future studies should focus on its synthesis optimization, biological screening, and pharmacokinetic evaluation. The compound's structural features suggest potential for drug development, particularly in areas where thiazolopyrimidine derivatives have shown promise.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume